molecular formula C17H24N2O4 B2603321 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid CAS No. 1031804-14-4

4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid

Cat. No.: B2603321
CAS No.: 1031804-14-4
M. Wt: 320.389
InChI Key: KLEWRDJYEOFKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid is a synthetic organic compound characterized by its complex structure, which includes an ethylanilino group, an oxo group, and an oxolan-2-ylmethylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Ethylanilino Intermediate: This step involves the reaction of 2-ethylaniline with a suitable acylating agent to form the ethylanilino intermediate.

    Introduction of the Oxo Group: The intermediate is then subjected to oxidation reactions to introduce the oxo group.

    Attachment of the Oxolan-2-ylmethylamino Group: This step involves the reaction of the intermediate with oxolan-2-ylmethylamine under controlled conditions to attach the oxolan-2-ylmethylamino group.

    Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The ethylanilino and oxolan-2-ylmethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals, polymers, or as an additive in various formulations.

Mechanism of Action

The mechanism of action of 4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid involves its interaction with specific molecular targets. The ethylanilino group may interact with aromatic residues in proteins, while the oxo and oxolan-2-ylmethylamino groups can form hydrogen bonds or electrostatic interactions with other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
  • 4-(2-Propylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
  • 4-(2-Butylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid

Uniqueness

4-(2-Ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid is unique due to the presence of the ethylanilino group, which can confer specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(2-ethylanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-2-12-6-3-4-8-14(12)19-16(20)10-15(17(21)22)18-11-13-7-5-9-23-13/h3-4,6,8,13,15,18H,2,5,7,9-11H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEWRDJYEOFKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(C(=O)O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.